molecular formula C24H19NO4 B4771241 4-[2-(benzyloxy)benzylidene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one

4-[2-(benzyloxy)benzylidene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one

Cat. No. B4771241
M. Wt: 385.4 g/mol
InChI Key: QHFIAPGQHJWVGG-RCCKNPSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(benzyloxy)benzylidene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Mechanism of Action

The mechanism of action of 4-[2-(benzyloxy)benzylidene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death process. It may also inhibit the proliferation of cancer cells by interfering with the cell cycle.
Biochemical and Physiological Effects
Studies have shown that 4-[2-(benzyloxy)benzylidene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one can induce DNA damage and oxidative stress in cancer cells. Additionally, it has been found to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids and proteins. These effects may contribute to its antitumor activity.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[2-(benzyloxy)benzylidene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one in lab experiments is its potent antitumor activity against various cancer cell lines. Additionally, it exhibits antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. However, one limitation is that its mechanism of action is not fully understood, which may hinder its further development.

Future Directions

There are several future directions for the research of 4-[2-(benzyloxy)benzylidene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one. One direction is to investigate its potential as a chemotherapeutic agent for the treatment of various types of cancer. Another direction is to explore its antibacterial and antifungal properties for the development of new antimicrobial agents. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis method for large-scale production.

Scientific Research Applications

4-[2-(benzyloxy)benzylidene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been found to possess antibacterial and antifungal properties.

properties

IUPAC Name

(4E)-2-(3-methoxyphenyl)-4-[(2-phenylmethoxyphenyl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO4/c1-27-20-12-7-11-19(14-20)23-25-21(24(26)29-23)15-18-10-5-6-13-22(18)28-16-17-8-3-2-4-9-17/h2-15H,16H2,1H3/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFIAPGQHJWVGG-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=CC3=CC=CC=C3OCC4=CC=CC=C4)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C2=N/C(=C/C3=CC=CC=C3OCC4=CC=CC=C4)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-(benzyloxy)benzylidene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one
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